2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide is a phthalimide-containing acetamide derivative characterized by a 5-methylisoxazole substituent. This compound’s structural uniqueness lies in its combination of a phthalimide moiety (imparting rigidity and hydrogen-bonding capacity) and a 5-methylisoxazole group (contributing heterocyclic reactivity and metabolic stability).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-8-6-11(16-21-8)15-12(18)7-17-13(19)9-4-2-3-5-10(9)14(17)20/h2-6H,7H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVGULBCCXCVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321936 | |
| Record name | 2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349636-92-6 | |
| Record name | 2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.
Isoxazole Ring Formation: The isoxazole ring is usually formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Linkage via Acetamide: The final step involves linking the phthalimide and isoxazole moieties through an acetamide bond. This can be achieved by reacting the phthalimide derivative with an appropriate isoxazole derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the phthalimide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research indicates that derivatives of isoindole compounds exhibit significant antitumor properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies.
The biological activity of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide has been evaluated through various assays:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the isoindole core through cyclization.
- Introduction of the isoxazole moiety via condensation reactions.
Derivatives of this compound are being studied for enhanced potency and selectivity against specific biological targets.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with various enzymes and receptors, modulating their activity.
Pathways Involved: Potential pathways include the inhibition of oxidative stress-related enzymes and the modulation of inflammatory signaling pathways.
Comparison with Similar Compounds
Structural Variations in the Acetamide/Phthalimide Core
The target compound’s structural analogs differ primarily in substituents attached to the acetamide-phthalimide backbone. Key comparisons include:
Physicochemical Properties
- Melting Point : The target compound’s analogs exhibit melting points ranging from 208–212°C (3b, ) to higher values for brominated derivatives (e.g., 468.1 g/mol for ) .
- Solubility: Compounds like 3b decompose in DMSO/MeOH, suggesting the target may require non-polar solvents for stability .
- Spectroscopic Data : IR peaks near 1773–1635 cm⁻¹ (C=O stretching in phthalimide) and NMR shifts for isoxazole protons (~6.5–7.5 ppm) are consistent across analogs .
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{15}H_{14}N_{4}O_{3}
- Molecular Weight : 298.30 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The isoindole moiety is known for its ability to form hydrogen bonds, which enhances binding affinity to target proteins.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of isoindole compounds often demonstrate significant antibacterial properties against various strains of bacteria.
- Antitumor Activity : Isoindole derivatives are being investigated for their potential as anticancer agents due to their ability to inhibit tumor cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
A study published in Der Pharma Chemica highlighted the synthesis and antimicrobial evaluation of isoindole derivatives. It was found that certain derivatives exhibited enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Inhibitory Zone: 20 mm | Inhibitory Zone: 18 mm |
| Compound B | Inhibitory Zone: 25 mm | Inhibitory Zone: 22 mm |
Antitumor Activity
In a separate investigation, the compound was tested for its cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting its potential as a chemotherapeutic agent .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 10 |
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of isoindole derivatives. The compound was shown to reduce levels of pro-inflammatory cytokines in vitro, indicating a mechanism that could be beneficial in treating conditions like rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
